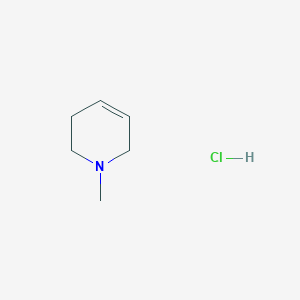

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-3,6-dihydro-2H-pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-7-5-3-2-4-6-7;/h2-3H,4-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEGQFSNKIAVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369203 | |

| Record name | 1-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73107-26-3 | |

| Record name | 1-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP-HCl)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent and selective neurotoxin that induces a syndrome in humans and experimental animals that closely resembles Parkinson's disease. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying MPTP-induced neurotoxicity. The key pathogenic event is the bioactivation of MPTP to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), which subsequently accumulates in dopaminergic neurons of the substantia nigra pars compacta. Once sequestered within these neurons, MPP+ exerts its primary toxic effect by inhibiting Complex I of the mitochondrial electron transport chain. This leads to a cascade of deleterious events including ATP depletion, oxidative stress, and ultimately, neuronal cell death. This guide details the critical steps in this process, presents quantitative data on the neurotoxic effects of MPTP and MPP+, and provides established experimental protocols for studying this mechanism in a laboratory setting. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex processes involved.

The Bioactivation and Neuronal Uptake of MPTP

The neurotoxicity of MPTP is not inherent to the parent compound but is a consequence of its metabolic conversion to the active toxin, MPP+. This process is a critical initiating step in the pathological cascade.

Crossing the Blood-Brain Barrier and Conversion to MPP+

Being a lipophilic molecule, MPTP readily crosses the blood-brain barrier following systemic administration[1]. Once in the central nervous system, it is primarily taken up by astrocytes. Within these glial cells, MPTP undergoes a two-step oxidation process catalyzed by the enzyme monoamine oxidase B (MAO-B), which is located on the outer mitochondrial membrane[2][3]. This enzymatic reaction converts MPTP first to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+), which is then further oxidized to the stable and toxic cation, 1-methyl-4-phenylpyridinium (MPP+)[4][5].

Selective Uptake into Dopaminergic Neurons

Following its formation in astrocytes, MPP+ is released into the extracellular space. Due to its positive charge, MPP+ does not readily diffuse across cell membranes. Instead, its selective toxicity to dopaminergic neurons is primarily due to its high-affinity uptake by the dopamine transporter (DAT), which is densely expressed on the presynaptic terminals of these neurons[3][6]. This transporter-mediated uptake leads to the specific accumulation of MPP+ within dopaminergic neurons of the substantia nigra pars compacta, the neuronal population most severely affected in Parkinson's disease.

Mitochondrial Dysfunction: The Core of MPP+ Neurotoxicity

The primary intracellular target of MPP+ is the mitochondrion, where its accumulation disrupts cellular respiration and triggers a cascade of events leading to cell death.

Mitochondrial Accumulation

Once inside the dopaminergic neuron, MPP+ is actively sequestered within the mitochondria, driven by the large mitochondrial membrane potential. This leads to a significant concentration of the toxin within the mitochondrial matrix[2].

Inhibition of Complex I

MPP+ potently and specifically inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain[7][8]. This inhibition is a critical event in MPTP-induced neurotoxicity. The binding of MPP+ to Complex I is thought to occur at or near the binding site of other well-known inhibitors like rotenone[2].

Consequences of Complex I Inhibition

The inhibition of Complex I has two major detrimental consequences for the neuron:

-

ATP Depletion: The blockade of the electron transport chain severely impairs oxidative phosphorylation, leading to a drastic reduction in ATP synthesis[7][9]. This energy crisis compromises numerous essential cellular functions.

-

Oxidative Stress: The dysfunctional electron transport chain results in the leakage of electrons, which then react with molecular oxygen to form superoxide radicals (O₂⁻) and other reactive oxygen species (ROS)[4]. This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA.

Downstream Pathological Events

The initial mitochondrial insult triggers a cascade of further cellular damage, culminating in the demise of the dopaminergic neuron.

Oxidative Damage and Cellular Dysfunction

The overproduction of ROS leads to lipid peroxidation, protein oxidation, and DNA damage, further compromising cellular function. Oxidative stress is a key contributor to the neurodegenerative process in the MPTP model[10][11].

Apoptosis

The combination of energy failure and oxidative stress can activate apoptotic pathways, leading to programmed cell death of the dopaminergic neurons. Evidence for apoptosis in MPTP-treated neurons has been demonstrated through techniques such as the TUNEL assay[11][12].

Quantitative Data on MPTP/MPP+ Neurotoxicity

The following tables summarize key quantitative data from studies on the neurotoxic effects of MPTP and its metabolite MPP+.

Table 1: In Vitro Effects of MPP+

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 for Complex I Inhibition | ~125 µM | Dopaminergic MN9D cells | [9] |

| MPP+ Concentration for Reduced Oxygen Consumption | 1 mM | Differentiated SH-SY5Y cells | [13] |

| MPP+ Induced Cell Viability Reduction | 36% at 3 mM | Differentiated SH-SY5Y cells | [13] |

Table 2: In Vivo Effects of MPTP in Mice

| MPTP Dosing Regimen | Species/Strain | Effect | Reference |

| 4 x 20 mg/kg, i.p., 12h apart | C57BL/6 mice | ~68-80% reduction in striatal dopamine | [14] |

| 3 x 20 mg/kg, s.c., 24h interval | C57BL/6 mice | ~60% decrement of dopamine in the striatum | [15] |

| 4 x 18 mg/kg, i.p., 2h apart | C57BL/6 mice | Profound reduction in striatal dopamine, DOPAC, and HVA | |

| 30 mg/kg/day for 5 days, i.p. | C57BL/6 mice | Severe dopaminergic neuron loss | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of MPTP.

MPTP-Induced Parkinson's Disease Mouse Model

This protocol describes a common method for inducing Parkinsonian pathology in mice using MPTP.

Materials:

-

MPTP hydrochloride (Sigma-Aldrich)

-

Sterile 0.9% saline

-

C57BL/6 mice (male, 8-10 weeks old)

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of MPTP Solution: On the day of injection, dissolve MPTP-HCl in sterile 0.9% saline to a final concentration of 2 mg/ml. Prepare this solution in a certified chemical fume hood.

-

Animal Handling and Injection:

-

Weigh each mouse to determine the correct injection volume.

-

A common acute dosing regimen involves four intraperitoneal (i.p.) injections of MPTP at a dose of 20 mg/kg, administered at 2-hour intervals.

-

Administer the injections carefully, ensuring proper i.p. placement.

-

-

Post-Injection Monitoring:

-

Monitor the animals closely for any signs of distress.

-

House the mice in a designated, secure area for at least 7 days post-injection to allow for the full development of the dopaminergic lesion and for the excretion of MPTP and its metabolites.

-

-

Tissue Collection: At the desired time point (e.g., 7 days post-injection), euthanize the mice according to approved institutional protocols. Rapidly dissect the brains and isolate the striatum and substantia nigra for subsequent analysis.

HPLC Analysis of Dopamine and its Metabolites

This protocol outlines the measurement of dopamine (DA) and its metabolites, DOPAC and HVA, in mouse striatal tissue using high-performance liquid chromatography (HPLC) with electrochemical detection.

Materials:

-

Dissected striatal tissue

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

HPLC system with a C18 reverse-phase column and an electrochemical detector

-

Mobile phase (e.g., sodium acetate, octanesulfonic acid, EDTA, acetonitrile, acetic acid)

-

Standards for DA, DOPAC, and HVA

Procedure:

-

Sample Preparation:

-

Weigh the frozen striatal tissue.

-

Homogenize the tissue in a known volume of ice-cold homogenization buffer.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Inject a known volume of the filtered supernatant onto the HPLC column.

-

Run the HPLC system with the appropriate mobile phase and flow rate.

-

The electrochemical detector should be set to an oxidizing potential that allows for the sensitive detection of DA, DOPAC, and HVA.

-

-

Data Analysis:

-

Identify and quantify the peaks corresponding to DA, DOPAC, and HVA by comparing their retention times and peak areas to those of the known standards.

-

Normalize the concentrations to the weight of the tissue.

-

Measurement of Mitochondrial Respiration

This protocol describes the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in cells treated with MPP+.

Materials:

-

Cultured neuronal cells (e.g., SH-SY5Y)

-

Seahorse XF cell culture microplate

-

MPP+

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Seahorse XF Analyzer

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treat the cells with the desired concentration of MPP+ for the specified duration (e.g., 1 mM for 24 hours).

-

-

Assay Preparation:

-

Hydrate the sensor cartridge of the Seahorse XF Analyzer.

-

Replace the culture medium with Seahorse XF assay medium and incubate the cells in a non-CO₂ incubator for 1 hour.

-

-

Seahorse XF Analysis:

-

Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

-

Perform the Mito Stress Test, which involves the sequential injection of:

-

Oligomycin: Inhibits ATP synthase, revealing the OCR due to proton leak.

-

FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.

-

Rotenone/Antimycin A: Inhibit Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

-

Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol details the staining of brain sections for tyrosine hydroxylase, a marker for dopaminergic neurons, to visualize neuronal loss.

Materials:

-

Fixed, cryo-sectioned or paraffin-embedded brain sections

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

-

Primary antibody: anti-Tyrosine Hydroxylase (e.g., rabbit anti-TH)

-

Secondary antibody: fluorescently-labeled anti-rabbit IgG

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Antigen Retrieval (if necessary): For paraffin-embedded sections, deparaffinize and rehydrate the tissue, followed by antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).

-

Blocking: Incubate the sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections with PBS and then incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the sections with PBS, counterstain with DAPI, and then mount with an appropriate mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope. The loss of TH-positive neurons in the substantia nigra and their terminals in the striatum can be quantified.

TUNEL Assay for Apoptosis Detection

This protocol describes the use of the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Fixed cells or tissue sections

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Sample Preparation: Fix and permeabilize the cells or tissue sections according to standard protocols.

-

TUNEL Staining:

-

Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

-

Wash the samples with PBS to remove unincorporated nucleotides.

-

-

Imaging: Mount the samples and visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.

Conclusion

The mechanism of action of 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is a well-characterized process that serves as a valuable model for understanding the pathogenesis of Parkinson's disease. The conversion of MPTP to its toxic metabolite MPP+, followed by its selective uptake into dopaminergic neurons and subsequent inhibition of mitochondrial Complex I, are the central events in its neurotoxic cascade. The resulting energy failure and oxidative stress lead to the demise of these critical neurons. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to unravel the complexities of neurodegenerative diseases and to develop novel therapeutic strategies.

References

- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tissue concentrations of MPTP and MPP+ after administration of lethal and sublethal doses of MPTP to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. bio-protocol.org [bio-protocol.org]

- 5. MPP+ Scaffold Containing Lipophilic Compounds are Potent Complex I Inhibitors and Selective Dopaminergic Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Depletion of striatal dopamine by the N-oxide of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of complex I by hydrophobic analogues of N-methyl-4-phenylpyridinium (MPP+) and the use of an ion-selective electrode to measure their accumulation by mitochondria and electron-transport particles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MPTP-treated young mice but not aging mice show partial recovery of the nigrostriatal dopaminergic system by stereotaxic injection of acidic fibroblast growth factor (aFGF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Core Neurotoxicity Pathway of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the neurotoxicity of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development for neurodegenerative diseases, particularly Parkinson's disease. This document summarizes the critical steps in the MPTP neurotoxic cascade, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the involved pathways and workflows.

Introduction: The Significance of MPTP in Parkinson's Disease Research

The discovery that MPTP induces a syndrome in humans and primates strikingly similar to Parkinson's disease has revolutionized research into the pathophysiology of this neurodegenerative disorder.[1] MPTP's ability to selectively destroy dopaminergic neurons in the substantia nigra pars compacta (SNpc) has established it as a cornerstone for creating animal models of Parkinson's disease.[2][3] Understanding the intricate pathway of MPTP neurotoxicity provides invaluable insights into the potential mechanisms driving dopaminergic cell death in idiopathic Parkinson's disease and offers a robust platform for the preclinical evaluation of neuroprotective therapies.

The Core Neurotoxicity Pathway of MPTP

The neurotoxic effects of MPTP are not exerted by the compound itself but rather through a series of metabolic and cellular events that culminate in the death of dopaminergic neurons. This multi-step process is initiated by the conversion of MPTP to its toxic metabolite, MPP+.[4][5]

Bioactivation of MPTP to MPP+

Once administered, the lipophilic nature of MPTP allows it to readily cross the blood-brain barrier.[5][6] Within the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), which is predominantly located in astrocytes, to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[6] Subsequently, MPDP+ is oxidized to the active neurotoxin, 1-methyl-4-phenylpyridinium (MPP+).[6]

Selective Uptake of MPP+ into Dopaminergic Neurons

The selective toxicity of MPTP towards dopaminergic neurons is primarily due to the high-affinity uptake of MPP+ by the dopamine transporter (DAT).[7][8] This transporter, located on the presynaptic membrane of dopaminergic neurons, efficiently clears dopamine from the synaptic cleft but also serves as a gateway for MPP+, leading to its accumulation within these specific neurons.[7][9]

Mitochondrial Dysfunction: The Central Hub of MPP+ Toxicity

Upon entering dopaminergic neurons, MPP+ is actively sequestered into the mitochondria, driven by the mitochondrial membrane potential.[9] Inside the mitochondria, MPP+ potently inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[6][10] This inhibition has two major detrimental consequences:

-

ATP Depletion: The blockade of the electron transport chain severely impairs oxidative phosphorylation, leading to a drastic reduction in cellular ATP levels.[11] This energy crisis compromises numerous vital cellular functions.

-

Generation of Reactive Oxygen Species (ROS): The disruption of electron flow at Complex I results in the leakage of electrons and the subsequent formation of superoxide radicals (O₂⁻).[11] These radicals are precursors to other highly damaging reactive oxygen species.

Oxidative Stress and Cellular Damage

The overproduction of ROS, coupled with the depletion of cellular antioxidants like glutathione (GSH), leads to a state of severe oxidative stress.[12][13] This oxidative onslaught results in widespread damage to cellular macromolecules, including lipids (lipid peroxidation), proteins, and nucleic acids.[12]

Activation of Apoptotic Pathways

The culmination of mitochondrial dysfunction, energy failure, and oxidative stress triggers the activation of intrinsic apoptotic pathways.[14] Key events in this process include:

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): The combination of mitochondrial calcium dysregulation and oxidative stress can induce the opening of the mPTP, a non-selective channel in the inner mitochondrial membrane.[15][16] Prolonged opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors.[17][18]

-

Release of Cytochrome c: The compromised integrity of the outer mitochondrial membrane allows for the release of cytochrome c into the cytosol.[19]

-

Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[19] Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[14][19]

Quantitative Data on MPTP-Induced Neurotoxicity

The following tables summarize quantitative data from various studies investigating the effects of MPTP on dopaminergic systems.

Table 1: Effects of MPTP on Striatal Dopamine and its Metabolites

| Animal Model | MPTP Dosing Regimen | Time Point | Striatal Dopamine Depletion (%) | Reference |

| C57BL/6 Mice | 30 mg/kg, i.p., for 5 consecutive days | 2 days post-last injection | ~50% | [20] |

| C57BL/6 Mice | 18 mg/kg, i.p., 4 injections 2 hours apart | 7 days post-last injection | ~80-90% | [8] |

| C57BL/6 Mice | 20 mg/kg, i.p., for 7 consecutive days | 24 hours post-last injection | Significant reduction | [21] |

| Balb/c Mice | 30 mg/kg/day, i.p., for 7 days | 1 day post-last injection | Significant reduction | [13] |

Table 2: Effects of MPTP on Dopaminergic Neuron Survival

| Animal Model | MPTP Dosing Regimen | Time Point | Reduction in TH+ Neurons in SNpc (%) | Reference |

| C57BL/6 Mice | Chronic treatment | Not specified | 37.09% | [6] |

| C57BL/6 Mice | Not specified | 7 days post-treatment | Significant reduction | [9] |

| Adult Mice | 5 consecutive days of injection | Day 1, 7, 14, 21 post-last injection | Significant reduction | [22] |

Table 3: Effects of MPTP on Mitochondrial and Oxidative Stress Markers

| Animal Model | MPTP Dosing Regimen | Time Point | Key Findings | Reference |

| Mice | 30 mg/kg, s.c. | 2 hours | Significant lowering of GSH in striatum and midbrain | [12] |

| Mice | 30 mg/kg, s.c. | 4 and 8 hours | Increased ROS levels in striatum and midbrain, respectively | [12] |

| Balb/c Mice | 30 mg/kg/day, i.p., for 7 days | 1 day post-last injection | Increased lipid peroxidation in the striatum | [13] |

| Mice | Not specified | Not specified | Decreased mitochondrial complex I activity | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in MPTP-based research.

MPTP Mouse Model of Parkinson's Disease

Objective: To induce a consistent and reproducible lesion of the nigrostriatal dopaminergic system in mice.

Materials:

-

MPTP hydrochloride (handle with extreme caution in a certified chemical fume hood)

-

Sterile 0.9% saline

-

C57BL/6 mice (male, 8-10 weeks old are commonly used)

-

Appropriate personal protective equipment (PPE)

Procedure (Subacute Regimen):

-

Prepare a fresh solution of MPTP hydrochloride in sterile saline at a concentration of 3 mg/mL.

-

Administer MPTP at a dose of 30 mg/kg via intraperitoneal (i.p.) injection once daily for five consecutive days.

-

A control group should receive equivalent volumes of sterile saline.

-

Behavioral testing can be performed starting two days after the final injection.

-

Animals can be sacrificed for neurochemical or histological analysis at various time points post-treatment (e.g., 7, 14, or 21 days).[20]

High-Performance Liquid Chromatography (HPLC) for Dopamine and Metabolite Analysis

Objective: To quantify the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in striatal tissue.

Materials:

-

Dissected striatal tissue

-

0.1 M perchloric acid (PCA) with an internal standard (e.g., isoproterenol)

-

HPLC system with an electrochemical detector

-

C18 reverse-phase column

-

Mobile phase (e.g., sodium acetate, octanesulfonic acid, EDTA, acetonitrile, acetic acid)

Procedure:

-

Rapidly dissect the striata on a cold plate and immediately freeze in liquid nitrogen.

-

Homogenize the frozen tissue in a known volume of ice-cold 0.1 M PCA containing the internal standard.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject a known volume of the filtered supernatant into the HPLC system.

-

Separate DA, DOPAC, and HVA on the C18 column using an appropriate mobile phase and flow rate.

-

Detect the analytes using an electrochemical detector set at an optimal potential.

-

Quantify the concentrations by comparing the peak areas to a standard curve.[23][24]

Immunohistochemistry for Tyrosine Hydroxylase (TH)

Objective: To visualize and quantify the loss of dopaminergic neurons in the substantia nigra pars compacta.

Materials:

-

Fixed brain sections

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100)

-

Primary antibody: anti-Tyrosine Hydroxylase (e.g., chicken anti-TH)

-

Fluorescently-conjugated secondary antibody (e.g., donkey anti-chicken IgG)

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Wash brain sections in PBS.

-

Incubate the sections in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the sections with the primary anti-TH antibody diluted in blocking buffer overnight at 4°C.

-

Wash the sections extensively in PBS.

-

Incubate the sections with the fluorescently-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

-

Wash the sections in PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the sections on slides with mounting medium and coverslip.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the number of TH-positive cells using stereological methods.[5]

Measurement of Mitochondrial Complex I Activity

Objective: To assess the enzymatic activity of mitochondrial complex I in brain tissue.

Materials:

-

Isolated mitochondria from brain tissue (e.g., substantia nigra)

-

Spectrophotometer

-

Reaction buffer

-

NADH

-

Rotenone (a specific Complex I inhibitor)

Procedure:

-

Isolate mitochondria from fresh brain tissue by homogenization and differential centrifugation.

-

Determine the protein concentration of the mitochondrial suspension.

-

In a spectrophotometer cuvette, add the reaction buffer and a known amount of mitochondrial protein.

-

Initiate the reaction by adding NADH and measure the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm.

-

To determine the specific Complex I activity, measure the rotenone-insensitive NADH oxidation rate in the presence of rotenone and subtract this from the total NADH oxidation rate.[11]

Assessment of Apoptosis (TUNEL Assay)

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in brain tissue.

Materials:

-

Fixed brain sections

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Follow the manufacturer's instructions for the specific TUNEL assay kit.

-

Typically, the procedure involves permeabilizing the tissue sections.

-

Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP.

-

The TdT enzyme incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

Stop the reaction and wash the sections.

-

Counterstain the nuclei with DAPI.

-

Visualize the fluorescently labeled apoptotic cells under a fluorescence microscope.[15]

Visualizing the MPTP Neurotoxicity Pathway and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and a typical experimental workflow in MPTP research.

Caption: The core neurotoxicity pathway of MPTP.

Caption: A typical experimental workflow for MPTP-based research.

Caption: The intrinsic apoptotic signaling pathway in MPTP neurotoxicity.

Conclusion

The MPTP model remains an indispensable tool in the field of Parkinson's disease research. A thorough understanding of its neurotoxic pathway, from the initial metabolic activation to the final execution of apoptosis, is crucial for designing and interpreting preclinical studies aimed at developing novel therapeutic interventions. This guide provides a foundational framework of this knowledge, integrating the core molecular events with practical experimental considerations. As research continues to unravel the finer details of dopaminergic neurodegeneration, the principles learned from the MPTP model will undoubtedly continue to guide the development of effective treatments for Parkinson's disease.

References

- 1. Video: Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 7. modelorg.com [modelorg.com]

- 8. Depletion of microglia augments the dopaminergic neurotoxicity of MPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Mitochondrial Complex I Deficiency in MPP+/MPTP-induced Parkinson’s Disease Cell Culture and Mouse Models by Transducing Yeast NDI1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evidence for generation of oxidative stress in brain by MPTP: in vitro and in vivo studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MPTP produces differential oxidative stress and antioxidative responses in the nigrostriatal and mesolimbic dopaminergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid Assessment of Mitochondrial Complex I Activity and Metabolic Phenotyping of Breast Cancer Cells by NAD(p)H Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Xifeng Jiannao pill mitigates MPTP-induced neuronal apoptosis by reducing inflammation and oxidative stress via MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Restoration of MPTP-induced Dopamine and Tyrosine Hydroxylase Depletion in the Mouse Brain Through Ethanol and Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]

- 20. Frontiers | MPTP Impairs Dopamine D1 Receptor-Mediated Survival of Newborn Neurons in Ventral Hippocampus to Cause Depressive-Like Behaviors in Adult Mice [frontiersin.org]

- 21. benchchem.com [benchchem.com]

- 22. Dopamine measurement by HPLC [protocols.io]

- 23. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]

- 24. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MPTP Hydrochloride: Synthesis, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP-HCl), a potent and selective dopaminergic neurotoxin. Its discovery and subsequent use in creating animal models have been instrumental in advancing our understanding of Parkinson's disease (PD) pathophysiology and in the development of novel therapeutic strategies.

Chemical Synthesis and Properties

The synthesis and chemical characteristics of MPTP hydrochloride are foundational to its application in research. First synthesized in 1947 as a potential analgesic, its neurotoxic properties were tragically discovered in the early 1980s among users of illicit drugs contaminated with the compound.[1][2]

Synthesis

A common laboratory synthesis of MPTP involves a Grignard reaction, followed by dehydration and salt formation.

Reaction Scheme:

-

Grignard Reaction: Phenylmagnesium bromide is reacted with 1-methyl-4-piperidone in an anhydrous solvent like tetrahydrofuran (THF). This forms the tertiary alcohol intermediate, 1-methyl-4-phenyl-4-piperidinol.[2][3]

-

Dehydration: The alcohol intermediate is then dehydrated using a strong acid, such as hydrochloric acid (HCl), under reflux. This step eliminates a water molecule to form the double bond in the tetrahydropyridine ring, yielding MPTP.

-

Salt Formation: The resulting MPTP free base is converted to the more stable and water-soluble hydrochloride salt (MPTP-HCl) by treatment with HCl.[3]

Chemical and Physical Properties

The physicochemical properties of MPTP hydrochloride are critical for its handling, storage, and use in experimental protocols. It is typically sold as a white, solid hydrochloride salt.[4][5]

Table 1: Physicochemical Properties of MPTP Hydrochloride

| Property | Value |

| Molecular Formula | C₁₂H₁₆ClN |

| Molecular Weight | 209.72 g/mol |

| CAS Number | 23007-85-4 |

| Appearance | White Solid |

| Solubility | Water: ≥21 mg/mLDMSO: ≥20.52 mg/mL (with warming)Ethanol: ≥25.45 mg/mL (with warming) |

| Storage | Powder: -20°C for up to 3 yearsIn Solvent: -80°C for up to 1 year |

Data sourced from commercial suppliers and chemical databases.[6][7]

Mechanism of Neurotoxicity

MPTP itself is not the toxic agent. It is a lipophilic prodrug that readily crosses the blood-brain barrier.[8][9] Its toxicity is mediated by its conversion to the active metabolite, 1-methyl-4-phenylpyridinium (MPP⁺), through a multi-step process.[10][11]

-

Oxidation in Glial Cells: Once in the brain, MPTP is taken up by astrocytes and oxidized by monoamine oxidase B (MAO-B) on the outer mitochondrial membrane to form the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺).[12][13]

-

Conversion to MPP⁺: MPDP⁺ is then further oxidized, either non-enzymatically or via MAO, to the toxic cation MPP⁺.[10][13]

-

Selective Uptake by Dopaminergic Neurons: MPP⁺ is released into the extracellular space and is selectively transported into dopaminergic neurons via the high-affinity dopamine transporter (DAT).[8][14] This selective uptake is the primary reason for MPTP's specific toxicity towards these neurons.

-

Mitochondrial Inhibition: Inside the neuron, MPP⁺ accumulates in the mitochondria. Here, it potently inhibits Complex I (NADH dehydrogenase) of the electron transport chain.[12][14]

-

Cell Death Cascade: Inhibition of Complex I leads to a catastrophic failure of cellular energy metabolism (ATP depletion) and a massive increase in the production of reactive oxygen species (ROS), triggering oxidative stress.[8][14] This cascade of events, including inflammation and apoptosis, ultimately results in the death of dopaminergic neurons, particularly in the substantia nigra pars compacta.[15][16]

Caption: Mechanism of MPTP neurotoxicity from prodrug to neuronal death.

Experimental Protocols

MPTP hydrochloride is widely used to generate animal models of Parkinson's disease, primarily in mice.[17] The specific protocol can be adapted to produce acute, sub-acute, or chronic models of neurodegeneration.[15][18]

General Safety and Handling

Extreme caution is required when handling MPTP hydrochloride. It is a known human neurotoxin. All work must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including double gloves, a lab coat, and eye protection, is mandatory.[5] All contaminated materials must be decontaminated with bleach or 0.1 N HCl and disposed of as hazardous chemical waste.[1][5]

Preparation of MPTP-HCl for Injection

MPTP hydrochloride is typically dissolved in sterile 0.9% saline for injection.[19]

-

Calculation: It is crucial to account for the weight of the hydrochloride salt. The free base of MPTP constitutes approximately 83% of the total mass of MPTP-HCl. For a target dose of 20 mg/kg of MPTP free base, one would need to administer approximately 24 mg/kg of MPTP-HCl.[19]

-

Weighing: In a chemical fume hood, weigh the required amount of MPTP-HCl powder.

-

Dissolution: Dissolve the powder in sterile saline to the desired final concentration (e.g., 2-4 mg/mL). Ensure complete dissolution, using gentle warming if necessary.

-

Filtration: Sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Use: The solution should be prepared fresh for each experiment.

Acute Mouse Model Protocol

This protocol is designed to cause significant and rapid depletion of striatal dopamine.

-

Animals: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.[14]

-

Dosing Regimen: A widely used acute regimen involves four intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 18-20 mg/kg free base) administered at 2-hour intervals within a single day.[20][21]

-

Post-Injection Monitoring: Animals should be closely monitored for signs of distress. The housing and bedding of MPTP-treated animals must be handled as hazardous waste for at least 7 days post-injection.

-

Tissue Collection: Animals are typically euthanized 7 to 21 days after the last injection. This allows for the development of the dopaminergic lesion.

-

Analysis: Brains are collected for neurochemical analysis (e.g., HPLC to measure dopamine and its metabolites) and histological evaluation (e.g., tyrosine hydroxylase immunohistochemistry to quantify dopaminergic neuron loss).[20][21]

Table 2: Representative Data from an Acute MPTP Mouse Model

| Parameter | Control (Saline) | MPTP-Treated | Percent Reduction |

| Striatal Dopamine (ng/mg tissue) | ~100-120 | ~10-30 | ~70-90% |

| SNc TH+ Neurons (Stereology count) | ~8,000-10,000 | ~4,000-5,000 | ~50-60% |

Values are approximate and can vary based on the specific protocol, mouse strain, and age. Data compiled from multiple studies.[15][18][21]

Caption: Typical workflow for an acute MPTP mouse model of Parkinson's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. MPTP - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 23007-85-4 [chemicalbook.com]

- 5. ors.od.nih.gov [ors.od.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. MPTP hydrochloride | dopamine neurotoxin | TargetMol [targetmol.com]

- 8. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. MPTP: MODEL FOR PARKINSON'S DISEASE (Cecilia Sosso, Alberto Lorenzi) [flipper.diff.org]

- 11. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. modelorg.com [modelorg.com]

- 21. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

MPTP Neurotoxicity: From Serendipitous Discovery to a Cornerstone of Parkinson's Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The accidental discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) as a potent and selective dopaminergic neurotoxin represents a watershed moment in the study of Parkinson's disease (PD). Initially identified as a contaminant in illicitly synthesized opioids that induced a severe and irreversible parkinsonian state in users, MPTP has since become an invaluable tool for modeling PD in laboratory settings.[1][2][3] This guide provides a comprehensive overview of the history of MPTP's discovery, elucidates its detailed mechanism of action from metabolic activation to mitochondrial toxicity, and presents standardized experimental protocols for its use in creating animal models of PD. Quantitative data on its toxicological profile are summarized, and key signaling pathways and experimental workflows are visualized to provide a clear and functional resource for researchers in neurodegeneration and therapeutic development.

A Tragic Discovery: The "Frozen Addicts"

The story of MPTP began not in a research laboratory, but on the streets. In 1976, Barry Kidston, a 23-year-old chemistry graduate student, synthesized the synthetic opioid MPPP (1-methyl-4-phenyl-4-propionoxypiperidine), an analog of meperidine.[4][5] Due to shortcuts in the synthesis, likely involving excessive heat, the final product was contaminated with MPTP.[6] Within days of injecting the substance, Kidston developed severe, irreversible symptoms of Parkinson's disease, including profound bradykinesia.[4][5][7]

This isolated case was tragically echoed in 1982 when a group of individuals in Santa Clara County, California, used a batch of "synthetic heroin" similarly contaminated with MPTP.[4][8] They rapidly developed an acute and severe parkinsonian syndrome, characterized by a "frozen" state of near-total immobility.[9] The neurologist Dr. J. William Langston astutely recognized the clinical presentation as parkinsonism and linked it to the contaminated opioid.[1][9][10] His investigation, which became the subject of his book "The Case of the Frozen Addicts," led to the definitive identification of MPTP as the causative agent.[4][8] Autopsies of those who succumbed, including Kidston who died 18 months after his initial exposure, revealed a specific loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), the pathological hallmark of idiopathic Parkinson's disease.[4]

This serendipitous and unfortunate series of events provided the first direct evidence that a chemical toxin could replicate the specific neuropathology of PD, galvanizing research into environmental factors as potential causes of the disease and providing scientists with a long-sought-after tool to model it in animals.[1][3][8]

Mechanism of Neurotoxicity: A Multi-Step Pathway

The neurotoxicity of MPTP is not caused by the compound itself but by its oxidized metabolite, 1-methyl-4-phenylpyridinium (MPP+).[11] This conversion and subsequent toxic action involve a precise, multi-step cascade that explains its remarkable selectivity for dopaminergic neurons.

Bioactivation in Glial Cells

Being highly lipophilic, MPTP readily crosses the blood-brain barrier after systemic administration.[12][13][14] In the brain, it is primarily taken up by non-dopaminergic cells, particularly astrocytes.[14] Within these glial cells, MPTP is metabolized by the enzyme monoamine oxidase-B (MAO-B), which is located on the outer mitochondrial membrane.[15][16][17] MAO-B catalyzes a two-step oxidation of MPTP, first to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+), and then MPDP+ is further oxidized, largely non-enzymatically, to the toxic cation MPP+.[12][17][18]

Caption: Metabolic activation and uptake of MPTP.

Selective Uptake into Dopaminergic Neurons

Once formed, MPP+ is released from astrocytes into the extracellular space.[18] Its selective toxicity arises from its structural similarity to dopamine, which allows it to be a high-affinity substrate for the dopamine transporter (DAT) located on the presynaptic membrane of dopaminergic neurons.[19][20][21] The DAT actively transports MPP+ from the extracellular fluid into the cytoplasm of these neurons, leading to its selective accumulation.[17][22] This transporter-mediated uptake is the critical step conferring specificity; neurons lacking DAT are largely spared from MPTP's toxic effects.

Mitochondrial Sequestration and Complex I Inhibition

Inside the dopaminergic neuron, the positively charged MPP+ is further concentrated within mitochondria, driven by the large electrical gradient across the inner mitochondrial membrane.[15] Once inside the mitochondrial matrix, MPP+ exerts its primary toxic effect by potently inhibiting NADH dehydrogenase, also known as Complex I of the electron transport chain.[1][15][23]

This inhibition has two catastrophic consequences:

-

ATP Depletion: The blockade of the electron transport chain halts oxidative phosphorylation, leading to a severe depletion of cellular ATP, precipitating an energy crisis.[24][25]

-

Oxidative Stress: The disruption of electron flow results in the generation of reactive oxygen species (ROS), such as superoxide radicals.[12] This surge in ROS overwhelms the neuron's antioxidant defenses, causing widespread damage to lipids, proteins, and DNA, and ultimately triggering apoptotic cell death pathways.[26]

Caption: Intracellular mechanism of MPP+ neurotoxicity.

MPTP as a Research Tool: Animal Models of PD

The discovery of MPTP's effects revolutionized PD research by providing the first viable and reproducible animal model of the disease.[2][9] Administering MPTP to animals, particularly primates and certain strains of mice, faithfully replicates many of the key pathological and clinical features of PD, including:

-

Selective loss of SNpc dopaminergic neurons.[27]

-

Significant depletion of striatal dopamine and its metabolites.[27][28]

-

Motor deficits analogous to human parkinsonism (bradykinesia, rigidity).[26]

These models have been instrumental in understanding disease mechanisms, identifying new therapeutic targets, and testing the efficacy of novel neuroprotective and symptomatic treatments.[3][12]

Quantitative Toxicological Data

The sensitivity to MPTP varies significantly across species and even between different strains of the same species. Mice are commonly used due to their cost-effectiveness, but require higher doses than primates.[27] The C57BL/6 mouse strain is known to be particularly sensitive.[13][28]

| Parameter | Species / Strain | Value / Observation | Reference |

| Susceptibility | Primates (e.g., Squirrel Monkey) | High susceptibility, develops robust parkinsonism. | [4] |

| Mice (C57BL/6) | Sensitive, widely used for modeling. | [28] | |

| Mice (Other strains) | Varying resistance (e.g., Swiss Webster are less sensitive). | [28] | |

| Rats | Generally resistant due to differences in MAO-B activity. | [12] | |

| Striatal Dopamine Depletion | Mice (C57BL/6) | 40-50% depletion with 30 mg/kg daily for 5 days. | [28] |

| Mice (C57BL/6) | Up to 90% depletion with acute regimen (e.g., 20 mg/kg x 4 doses). | [28] | |

| SNpc Neuron Loss | Mice ("Sensitive" strains) | >50% loss of dopaminergic neurons. | [12] |

| Mice ("Resistant" strains) | <25% loss of dopaminergic neurons. | [12] | |

| MPP+ Peak Concentration (Striatum) | Mice | Approx. 90 minutes after MPTP administration. | [29] |

Detailed Experimental Protocols

Reproducibility in MPTP-based research is critically dependent on standardized protocols. Below are methodologies for key experimental procedures.

Protocol: MPTP-Induced Mouse Model of PD (Sub-Acute Regimen)

This protocol is widely used to induce significant dopaminergic lesions in mice.

Objective: To create a Parkinson's disease model in mice characterized by significant striatal dopamine depletion and SNpc neuron loss.

Materials:

-

MPTP hydrochloride (Sigma-Aldrich or equivalent).

-

Sterile 0.9% saline solution.

-

Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses.

-

Calibrated scale and sterile injection supplies.

Procedure:

-

Safety Precautions: MPTP is a human neurotoxin. All handling, weighing, and injections must be performed in a certified chemical fume hood with appropriate PPE. All contaminated materials must be disposed of as hazardous waste.

-

MPTP Preparation: Prepare a fresh solution of MPTP-HCl in sterile 0.9% saline to a final concentration of 2 mg/mL. For example, dissolve 20 mg of MPTP-HCl in 10 mL of saline.

-

Dosing Regimen: Administer four intraperitoneal (i.p.) injections of MPTP at a dose of 20 mg/kg.[28] The injections should be spaced 2 hours apart.

-

Calculation Example: For a 25g mouse, the dose is 0.5 mg (20 mg/kg * 0.025 kg). The injection volume would be 0.25 mL (0.5 mg / 2 mg/mL).

-

-

Animal Monitoring: Monitor mice closely for any adverse reactions, such as piloerection or severe lethargy, especially after the initial injections.[30] Ensure easy access to food and water.

-

Post-Injection Period: House the animals for a period of 7 to 21 days to allow for the full development of the dopaminergic lesion.[29] The 7-day time point is common for assessing acute biochemical changes, while 21 days allows for stabilization of the lesion and is better for behavioral studies.[28]

-

Tissue Collection: At the designated endpoint, euthanize the animals according to approved institutional protocols. Rapidly dissect the brain and isolate the striatum and midbrain (containing the substantia nigra) for subsequent analysis (e.g., HPLC, immunohistochemistry).

Caption: Experimental workflow for the sub-acute MPTP mouse model.

Protocol: HPLC Analysis of Striatal Dopamine

Objective: To quantify the levels of dopamine (DA) and its metabolites (DOPAC, HVA) in mouse striatal tissue to assess the extent of the MPTP-induced lesion.

Materials:

-

Dissected striatal tissue samples.

-

0.1 M Perchloric acid containing an internal standard (e.g., N-methylserotonin).

-

Homogenizer (e.g., sonicator).

-

Refrigerated centrifuge.

-

HPLC system with an electrochemical detector and a C18 reverse-phase column.

-

Mobile phase (e.g., a buffered solution of methanol, sodium acetate, EDTA, and an ion-pairing agent like octanesulfonic acid, pH adjusted).

-

Standards for DA, DOPAC, and HVA.

Procedure:

-

Sample Preparation: Weigh the frozen striatal tissue. Add a known volume of ice-cold 0.1 M perchloric acid (e.g., 200 µL).

-

Homogenization: Homogenize the tissue using a sonicator until fully disrupted. Keep the sample on ice throughout.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.

-

Sample Injection: Carefully collect the supernatant. Inject a precise volume (e.g., 20 µL) into the HPLC system.

-

Chromatography: The sample is run through the C18 column. The components are separated based on their physicochemical properties and retention times.

-

Detection & Quantification: As the analytes elute from the column, they are detected by the electrochemical detector. The peak areas for DA, DOPAC, HVA, and the internal standard are integrated.

-

Data Analysis: Create a standard curve using known concentrations of the standards. Quantify the amount of each analyte in the tissue samples by comparing their peak areas (normalized to the internal standard) to the standard curve. Express results as ng/mg of tissue weight.

Conclusion

The discovery of MPTP neurotoxicity, born from a public health tragedy, has been transformative for neuroscience. It provided irrefutable proof that an environmental toxin could cause selective neuronal death mirroring that of Parkinson's disease, thus opening new avenues of etiological research.[1] More importantly, it equipped the scientific community with a robust and reliable tool to model PD, which has been indispensable for dissecting the molecular pathways of neurodegeneration and for the preclinical evaluation of countless therapeutic strategies.[8] This guide serves as a technical resource for leveraging the MPTP model, ensuring that the lessons learned from its tragic history continue to advance the quest for a cure for Parkinson's disease.

References

- 1. medlink.com [medlink.com]

- 2. How MPTP Revitalized Parkinson's Research | The Scientist [the-scientist.com]

- 3. The MPTP Story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MPTP - Wikipedia [en.wikipedia.org]

- 5. UMEM Educational Pearls - University of Maryland School of Medicine, Department of Emergency Medicine [umem.org]

- 6. reddit.com [reddit.com]

- 7. acsh.org [acsh.org]

- 8. MPTP Parkinsonism and Implications for Understanding Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. J. William Langston: Pioneer in the Field of Parkinson's Disease Research | Parkinson's Disease [michaeljfox.org]

- 10. William Langston - Wikipedia [en.wikipedia.org]

- 11. The MPTP Story - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. MPTP: MODEL FOR PARKINSON'S DISEASE (Cecilia Sosso, Alberto Lorenzi) [flipper.diff.org]

- 15. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The role of MAO in MPTP toxicity--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Dopamine transporter mutants selectively enhance MPP+ transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 21. medscimonit.com [medscimonit.com]

- 22. Parkinsonism-inducing neurotoxin MPP+: uptake and toxicity in nonneuronal COS cells expressing dopamine transporter cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of complex I by hydrophobic analogues of N-methyl-4-phenylpyridinium (MPP+) and the use of an ion-selective electrode to measure their accumulation by mitochondria and electron-transport particles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ | PLOS One [journals.plos.org]

- 26. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. modelorg.com [modelorg.com]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride (MPTP hydrochloride)

CAS Number: 23007-85-4

This technical guide provides a comprehensive overview of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP hydrochloride), a potent and selective dopaminergic neurotoxin. Intended for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, its critical role in modeling Parkinson's disease, and the associated experimental protocols.

Core Compound Data

MPTP hydrochloride is a white to off-white solid, primarily utilized in neuroscience research to induce a condition in animal models that mimics the pathology of Parkinson's disease.[1][2][3] Its neurotoxic effects are not caused by the compound itself, but by its metabolite, 1-methyl-4-phenylpyridinium (MPP+).[1][3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅N·HCl | [4] |

| Molecular Weight | 209.72 g/mol | [5] |

| Melting Point | 254.00 °C | [5] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water (10 mg/ml) and DMSO. | |

| Purity | ≥98% | [4] |

Chemical Identifiers

| Identifier | Value |

| CAS Number | 23007-85-4 |

| Alternate Names | MPTP hydrochloride, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, Hydrochloride |

| InChI Key | KOWJANGMTAZWDT-UHFFFAOYSA-N |

| SMILES | CN1CCC(=CC1)C2=CC=CC=C2.Cl |

Mechanism of Neurotoxicity

The neurotoxic effects of MPTP hydrochloride are a result of a multi-step process that leads to the selective destruction of dopaminergic neurons in the substantia nigra pars compacta, a key pathological feature of Parkinson's disease.

Experimental Protocols

Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

MPTP can be synthesized, sometimes as an undesirable byproduct, during the production of the synthetic opioid 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP). The synthesis involves the reaction of N-methyl-4-piperidone with phenyl lithium to form 4-hydroxy-4-phenyl-N-methylpiperidine (HPMP). Subsequent reaction with propionic anhydride under certain conditions can lead to the dehydration of HPMP and MPPP to form MPTP.[6]

In Vivo Model of Parkinson's Disease in Mice

The administration of MPTP hydrochloride to mice is a widely used and reliable method for modeling Parkinson's disease.[1][2][7]

Materials:

-

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP HCl)

-

Sterile saline (0.9% NaCl)

-

Adult male C57BL/6 mice (8-12 weeks old)

-

Appropriate personal protective equipment (PPE), including dual nitrile gloves, lab coat, and respiratory protection.

Procedure:

-

Preparation of MPTP Solution: All handling of MPTP hydrochloride powder and solutions must be performed in a certified chemical fume hood.[8][9] Dissolve MPTP HCl in sterile saline to the desired concentration. Solutions should be freshly prepared for each use.[9][10]

-

Administration Regimens:

-

Animal Monitoring: Following administration, monitor the animals for signs of toxicity, such as reduced activity, piloerection, and tremors.[10] A transient drop in body temperature may also occur.[9]

-

Post-treatment Analysis:

-

Behavioral Testing: Conduct behavioral assessments (e.g., rotarod, open field test) to evaluate motor deficits.

-

Neurochemical Analysis: At a designated time point post-treatment (e.g., 7-21 days), euthanize the animals and collect brain tissue.[1] Analyze striatal dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography (HPLC).[1]

-

Histological Analysis: Perform immunohistochemical staining of brain sections to assess the loss of dopaminergic neurons in the substantia nigra.

-

Analytical Methods: HPLC-MS for MPTP Determination

An HPLC-MS method with electrospray ionization can be used for the determination of MPTP at sub-ppm levels.[11]

Instrumentation:

-

Waters Alliance 2695 Separation Module

-

Waters Micromass ZQ single quadrupole mass spectrometer

-

Symmetry C18 column (5 µm, 150 mm x 2.1 mm i.d.)

Chromatographic Conditions:

-

Mobile Phase: Gradient elution with water containing 0.1% formic acid (v/v) and acetonitrile containing 0.1% formic acid (v/v).[11]

-

Injection Volume: 10 µL

-

Mass Spectrometry: Positive-ion electrospray ionization, operated in single ion recording (SIR) mode at 174 m/z (for the MPTP protonated molecule).[12]

Method Validation:

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[11][12]

Safety and Handling

MPTP hydrochloride is a potent neurotoxin and must be handled with extreme caution.[9] It can be absorbed through the skin and mucous membranes.[9] All work with the compound, especially in its powdered form, should be conducted in a certified chemical fume hood.[8][9] Appropriate personal protective equipment, including double gloves, a lab coat, and respiratory protection, is mandatory.[8][9] All waste materials contaminated with MPTP must be disposed of as hazardous chemical waste.[8][9]

Conclusion

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride is an invaluable tool in the study of Parkinson's disease. Its ability to selectively destroy dopaminergic neurons provides a robust and reproducible model for investigating the underlying mechanisms of the disease and for the preclinical evaluation of potential therapeutic agents. Researchers using this compound must adhere to strict safety protocols due to its high toxicity. This guide provides a foundational understanding of the technical aspects of working with MPTP hydrochloride to facilitate its safe and effective use in a research setting.

References

- 1. modelorg.com [modelorg.com]

- 2. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 23007-85-4 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 23007-85-4 | IM57898 [biosynth.com]

- 6. 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. ors.od.nih.gov [ors.od.nih.gov]

- 9. uthsc.edu [uthsc.edu]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. ovid.com [ovid.com]

Molecular formula and structure of MPTP hydrochloride

An In-depth Technical Guide to MPTP Hydrochloride for Researchers and Drug Development Professionals

Introduction

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride is a potent and selective dopaminergic neurotoxin. Its discovery as a contaminant in a synthetic opioid led to the induction of severe, irreversible parkinsonism in a group of young drug users. This tragic event, however, opened a new frontier in neuroscience research. MPTP has since become an invaluable tool for inducing a preclinical model of Parkinson's disease (PD) in various animal species, particularly rodents and non-human primates.[1][2] By closely mimicking the pathological hallmarks of PD, specifically the destruction of dopaminergic neurons in the substantia nigra pars compacta, MPTP allows scientists to investigate the disease's mechanisms and evaluate potential neuroprotective and restorative therapies.[3][4]

This technical guide provides a comprehensive overview of the molecular formula, structure, physicochemical properties, and neurotoxic mechanisms of MPTP hydrochloride. It also details experimental protocols for its use in creating animal models of Parkinson's disease and visualizes the key pathways involved in its mechanism of action.

Molecular Formula and Structure

MPTP hydrochloride is the hydrochloride salt of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.

-

IUPAC Name: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine;hydrochloride[6]

-

Chemical Structure: The molecule consists of a tetrahydropyridine ring with a methyl group attached to the nitrogen atom (position 1) and a phenyl group at position 4.

Figure 1. Chemical Structure of MPTP Hydrochloride.

Figure 1. Chemical Structure of MPTP Hydrochloride.

Physicochemical and Quantitative Data

MPTP hydrochloride is a white, solid crystalline substance.[2][5][8] Its key properties and solubility are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 209.72 g/mol | [5][7][9] |

| CAS Number | 23007-85-4 | [5][6][7] |

| Appearance | White Solid | [2][5][8] |

| Melting Point | 254.0 °C | [10] |

| Solubility | Water: 10 mg/mL[5][11]; ≥21 mg/mL[7]DMSO: 11-30 mg/mL (varies by source)[9]; 23.86 mg/mL[5]Ethanol: ≥25.45 mg/mL (with gentle warming and ultrasonic)[7] | [5][7][9][11] |

| In Vitro Activity (IC₅₀) | ~53 μM for inhibition of neuromuscular transmission in mouse phrenic nerve-hemidiaphragm preparations.[7][12] | [7][12] |

Mechanism of Neurotoxicity

The neurotoxicity of MPTP is not caused by the compound itself but by its metabolite, 1-methyl-4-phenylpyridinium (MPP⁺).[13] The process is a multi-step cascade that results in the selective destruction of dopaminergic neurons.

-

Blood-Brain Barrier Penetration: As a lipophilic molecule, MPTP readily crosses the blood-brain barrier after systemic administration.[9][13]

-

Conversion to MPP⁺: Within the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), which is primarily located in glial cells (specifically astrocytes). This two-step oxidation process converts MPTP first to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺) and then to the active toxic cation, MPP⁺.[1][14][15]

-

Selective Neuronal Uptake: MPP⁺ is then released into the extracellular space and is selectively taken up into dopaminergic neurons via the dopamine transporter (DAT).[3][13] This transporter-mediated uptake is the primary reason for the specific targeting of dopaminergic neurons.[3]

-

Mitochondrial Accumulation and Toxicity: Once inside the neuron, MPP⁺ accumulates in the mitochondria. Here, it potently inhibits Complex I (NADH dehydrogenase) of the mitochondrial respiratory chain.[1][14] This inhibition disrupts cellular respiration, leading to a severe depletion of ATP (cellular energy).[4]

-

Oxidative Stress and Cell Death: The blockade of Complex I also results in the increased production of reactive oxygen species (ROS), such as superoxide radicals.[4] This surge in ROS, combined with energy failure, induces a state of severe oxidative stress, damages cellular components, and ultimately triggers apoptotic cell death of the neuron.[4][16]

The entire signaling pathway from MPTP administration to neuronal death is depicted in the diagram below.

Experimental Protocols for Parkinson's Disease Modeling

MPTP hydrochloride is widely used to induce parkinsonism in laboratory animals. The choice of animal model and dosing regimen is critical for achieving the desired level of nigrostriatal degeneration. Mice, particularly the C57BL/6 strain, are commonly used due to their susceptibility, though they require higher doses than primates.[1]

General Preparation

-

Solution Preparation: MPTP hydrochloride should be dissolved in sterile, physiological (0.9%) saline.[16] Prepare the solution fresh for each use.[16]

-

Dosage Calculation: When calculating the dose, it is crucial to account for the mass of the hydrochloride moiety. The molecular weight of HCl is 36.46 g/mol , and that of MPTP base is 173.26 g/mol . Therefore, the free base constitutes approximately 82.6% of the hydrochloride salt's mass. Some protocols suggest a simplified correction factor, for instance, noting that HCl accounts for about 17% of the total weight of MPTP hydrochloride.[2][12][16] To administer a 20 mg/kg dose of MPTP free base, one would need to inject approximately 24.2 mg/kg of MPTP hydrochloride.

Mouse Models: Dosing Regimens

The following are common protocols for inducing Parkinson's disease models in C57BL/6 mice (male, 8-12 weeks old).[16]

| Model Type | Administration Route | Dosage | Schedule | Expected Outcome | Reference(s) |

| Acute | Intraperitoneal (i.p.) | 14-20 mg/kg (of MPTP free base) per injection | Four injections administered on a single day, with a 2-hour interval between each injection. | Rapid and significant depletion of striatal dopamine. Behavioral effects like reduced activity and piloerection may be observed for 24-48 hours post-injection. | [16] |

| Sub-acute | Intraperitoneal (i.p.) | 20-30 mg/kg (of MPTP free base) per injection | One injection administered daily for five consecutive days. | Produces a more progressive and substantial loss of dopaminergic neurons in the substantia nigra, closely modeling the progressive nature of PD. Mice may appear normal during dosing. | [16] |

| Chronic | Subcutaneous (s.c.) | 25 mg/kg (MPTP-HCl) + 250 mg/kg Probenecid (i.p.) | Twice a week for 5 weeks. | Probenecid inhibits the renal excretion of MPP+, leading to a more sustained exposure and a chronic neurodegenerative process. |

Note: Animal health and behavior should be closely monitored during and after MPTP administration. Observe for signs of distress, reduced activity, or motor deficits.[16] All procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Safety Precautions

MPTP is a known human neurotoxin. Strict safety protocols must be followed when handling this compound.

-

Handling: Always handle MPTP hydrochloride in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.

-

Waste Disposal: All contaminated materials and waste must be disposed of as hazardous chemical waste according to institutional guidelines.

-

Accidental Exposure: In case of skin contact, wash immediately and thoroughly with soap and water. In case of inhalation or ingestion, seek immediate medical attention. Administering a MAO-B inhibitor like selegiline may mitigate toxic effects if done promptly after exposure.[13]

Conclusion

MPTP hydrochloride remains a cornerstone of Parkinson's disease research. Its ability to selectively target and destroy dopaminergic neurons provides a robust and reproducible model for studying the disease's etiology, pathogenesis, and for the preclinical evaluation of novel therapeutic agents. A thorough understanding of its molecular characteristics, mechanism of action, and proper handling is essential for any researcher utilizing this powerful neurotoxin.

References

- 1. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 23007-85-4 [chemicalbook.com]

- 3. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The parkinsonian toxin MPTP: action and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MPTP hydrochloride | dopamine neurotoxin | TargetMol [targetmol.com]

- 6. MPTP hydrochloride | C12H16ClN | CID 161406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. MPTP Hydrochloride - CAS 23007-85-4 - Calbiochem | 506382 [merckmillipore.com]

- 9. selleckchem.com [selleckchem.com]

- 10. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 23007-85-4 | IM57898 [biosynth.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. MPTP - Wikipedia [en.wikipedia.org]

- 14. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Metabolism of MPTP to MPP+ in the Brain

For Researchers, Scientists, and Drug Development Professionals